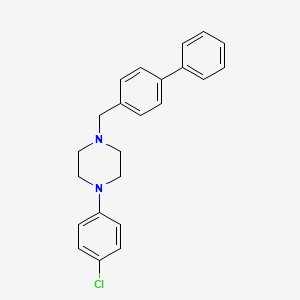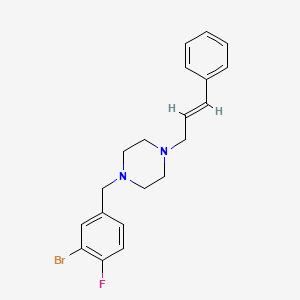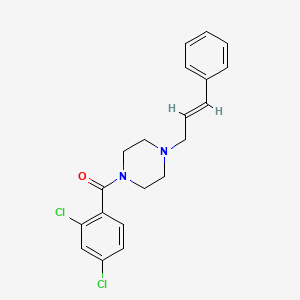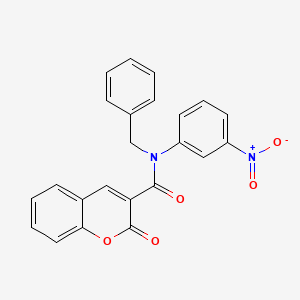
1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine
Vue d'ensemble
Description
1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine, also known as piperazine derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. The compound has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects
Piperazine derivative has been shown to produce a range of biochemical and physiological effects, including increased dopamine and serotonin release, decreased anxiety and depression-like behavior in animal models, and improved cognitive function. The compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to traditional antipsychotic and anxiolytic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative in lab experiments include its high yield and purity, low potential for toxicity and side effects, and its ability to modulate multiple neurotransmitter systems in the brain. However, the limitations of using 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative in lab experiments include its limited solubility in water and its potential for off-target effects.
Orientations Futures
Future research on 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative should focus on further elucidating its mechanism of action, optimizing its synthesis method, and developing new drugs based on its structure. Additionally, the compound's potential applications in other fields, such as cancer research and drug delivery, should be explored. Finally, more studies are needed to determine the long-term safety and efficacy of 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative in humans.
Conclusion
In conclusion, 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method has been optimized and improved over time, allowing for large-scale production of the compound. Piperazine derivative has been shown to possess antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders. Future research on 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative should focus on further elucidating its mechanism of action, optimizing its synthesis method, and developing new drugs based on its structure.
Applications De Recherche Scientifique
Piperazine derivative has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The compound has been shown to possess antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c24-22-10-12-23(13-11-22)26-16-14-25(15-17-26)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNPVDNOOVJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B3442298.png)

![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B3442309.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3442313.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3442330.png)

methanone](/img/structure/B3442340.png)
![2,2'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3442343.png)
![(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B3442356.png)

![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3442368.png)